3-Iodo-1H-indazole-6-carboxylic acid
Overview
Description
“3-Iodo-1H-indazole-6-carboxylic acid” is a chemical compound with the empirical formula C8H5IN2O2 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines have been reported .
Chemical Reactions Analysis
Indazole derivatives have been synthesized through various chemical reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 288.04 g/mol, a density of 2.220±0.06 g/cm3, and a boiling point of 512.1±30.0 °C . The compound is also characterized by an XLogP3-AA value of 1.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Synthesis of Indazole Derivatives
The application of 3-iodo-1H-indazole-6-carboxylic acid in the synthesis of various indazole derivatives is significant. Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylations of functionalized 3-iodoindazoles. This process yielded moderate to good yields under mild conditions, allowing further synthetic transformations (Buchstaller et al., 2011).
Crystal Structure Studies
Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, crystallized in glacial acetic acid. The study revealed a triclinic crystal structure, which is significant for understanding the stability and bioactivity of the compound (Hu Yong-zhou, 2008).
Chemical Synthesis Optimization
Efficient methods for synthesizing indazole derivatives are important. Rao Er-chang (2006) improved the synthetic process of 1H-indazole-3-carboxylic acid, which is relevant for industrial manufacture due to its low cost and simple operation (Rao Er-chang, 2006).
Coordination Polymers and Structural Chemistry
The study by Hawes and Kruger (2014) on Cu(II) complexes derived from indazole-based ligands, including 1H-indazole-6-carboxylic acid, provided insights into the structural chemistry of these compounds. They reported discrete mononuclear complexes and coordination polymers, highlighting the compound's versatility in forming different chemical structures (Hawes & Kruger, 2014).
Future Directions
Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, future research could focus on developing more efficient synthesis methods and exploring the biological activities of “3-Iodo-1H-indazole-6-carboxylic acid” and its derivatives .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer .
Result of Action
Given the potential targets and modes of action mentioned above, the compound could potentially influence cell growth, proliferation, and survival, particularly in the context of cancer cells .
Properties
IUPAC Name |
3-iodo-2H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFULUJKFPTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653422 | |
Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-11-8 | |
Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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